Fludioxonil

Content Navigation

CAS Number

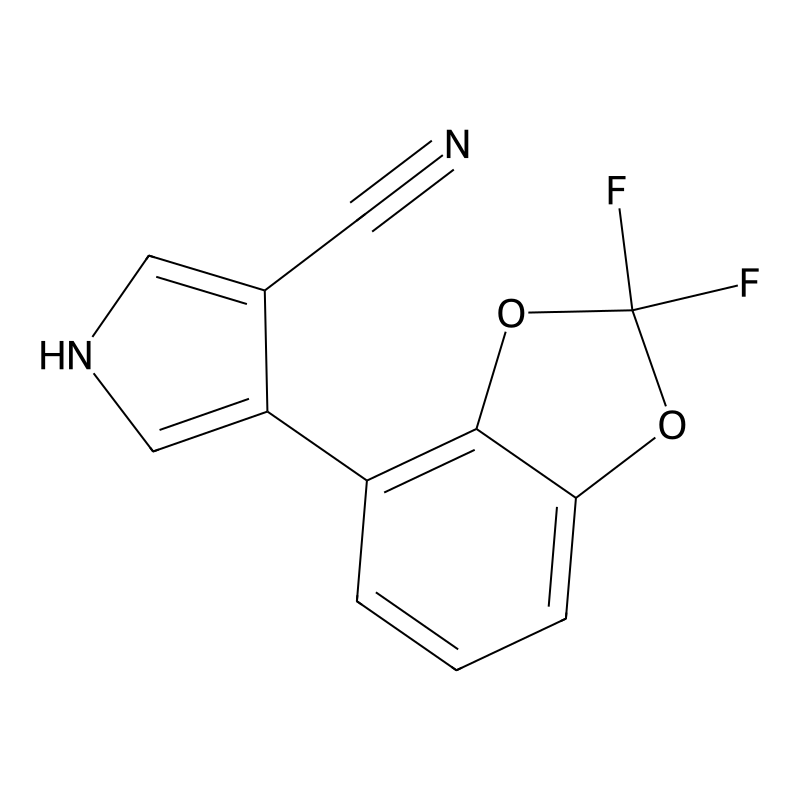

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in: acetone 190; ethanol 44; toluene 2.7; n-octanol 20; hexane 0.1 (g/L at 25 °C)

Synonyms

Canonical SMILES

Fludioxonil Mechanism of Action: Molecular Insights into HOG Pathway Targeting and Antifungal Activity

Introduction to Fludioxonil and Its Significance

This compound is a broad-spectrum phenylpyrrole fungicide that has become an essential tool in agricultural protection and post-harvest management worldwide. This compound is a nonsystemic analog of the natural antibiotic pyrrolnitrin, which was originally isolated from various Pseudomonas bacterial species [1]. What makes this compound particularly remarkable is its exceptional antifungal activity against a wide range of fungal pathogens across all fungal species except Oomycetes, with notable efficacy against genera including Botrytis, Fusarium, Magnaporthe, Aspergillus, Monilinia, and Penicillium [2] [3]. The agricultural importance of this compound is underscored by its extensive use for both pre- and post-harvest treatments, providing critical protection against mold damage in grains, fruits, and vegetables that would otherwise lead to substantial crop losses [4].

The scientific significance of this compound extends beyond its practical agricultural applications. For nearly three decades of intensive use, hardly any cases of field resistance have been reported, making its mode of action one of the most intriguing subjects in plant protection research [3]. This sustained efficacy is exceptionally rare among single-site fungicides and suggests a complex mechanism that fungi struggle to overcome through conventional resistance mechanisms. Understanding precisely how this compound kills fungal cells has become a priority not only for improving agricultural practice but also for potentially informing new approaches to antifungal drug development for medical applications [1].

Traditional Model: HOG Pathway Hyperactivation

The classical understanding of this compound's mechanism of action centers on its interaction with the high osmolarity glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) signaling cascade in fungi. The HOG pathway is fundamentally responsible for osmotic stress adaptation, allowing fungal cells to respond to changes in environmental osmolarity by modulating internal glycerol levels to maintain cellular homeostasis [5]. Under normal physiological conditions, when fungi encounter hyperosmotic stress, the HOG pathway is temporarily activated, leading to increased glycerol production that helps retain water and maintain turgor pressure.

According to the traditional model, this compound hyperactivates this pathway through its interaction with group III hybrid histidine kinases (HHKs), which are membrane-associated sensors that initiate the phosphorelay signaling cascade [6] [5]. In this model, this compound binding supposedly causes constitutive activation of the HOG pathway regardless of actual environmental conditions, leading to excessive glycerol accumulation within the cell. This uncontrolled activation results in hyphal swelling and bursting, ultimately causing fungal cell death [5]. This model was supported by observations that null mutants of key HOG pathway components display resistance to this compound while simultaneously exhibiting hypersensitivity to osmotic stress [5].

The HOG pathway represents a multistep phosphorelay system (MSP) consisting of three core components: (I) a two-component sensor hybrid histidine kinase, (II) a histidine-containing phosphotransfer protein (HPt), and (III) a regulatory response protein [6]. Under normal conditions, signal transduction occurs through a series of phosphorylation events: the sensor HK autophosphorylates at a conserved histidine residue, transfers the phosphate to an aspartate in its own receiver domain, then to a histidine on the HPt, and finally to an aspartate on the response regulator [6]. This signaling cascade ultimately leads to phosphorylation of Hog1, the MAPK that translocates to the nucleus to activate transcription factors responsible for stress-responsive genes, including those involved in glycerol biosynthesis.

Table 1: Key Components of the HOG Pathway Targeted by this compound

| Component | Gene/Protein | Function | Response to this compound |

|---|---|---|---|

| Group III Hybrid Histidine Kinase | MoHik1p (Magnaporthe), FoOs1 (Fusarium) | Osmosensor; initiates phosphorelay signaling | Required for this compound sensitivity; mutation confers resistance [2] [7] |

| MAPK Kinase Kinase | Ssk2/Ssk22 | Phosphorylates Pbs2 in response to Sln1 branch activation | Mutants show this compound resistance in some species [8] |

| MAPK Kinase | Pbs2 | Dual-specificity kinase; phosphorylates Hog1 | Essential for this compound sensitivity; deletion confers resistance [8] |

| MAP Kinase | Hog1 | Final kinase in cascade; regulates gene expression | Central to pathway hyperactivation; deletion confers resistance [5] [8] |

Revised Molecular Mechanism: Distinct from Osmotic Stress Sensing

Recent research has fundamentally challenged the traditional model, revealing that this compound's mechanism is more complex and distinct from conventional osmotic stress sensing. A pivotal study published in the Journal of Fungi in 2021 provided compelling evidence that the molecular mechanism of this compound action differs significantly from natural osmotic stress perception [2] [3]. This groundbreaking research demonstrated that a specific point mutation in the histidine kinase MoHik1p (H736A) in Magnaporthe oryzae confers complete resistance to this compound while maintaining near-normal sensitivity to osmotic stress [2]. This finding was revolutionary because it indicated that the phosphotransfer at histidine 736 within the HisKA domain is essential for this compound toxicity but dispensable for natural osmotic stress sensing.

The distinct mechanism revealed by this research suggests that this compound action and osmotic stress sensing diverge at the molecular level within the same histidine kinase protein. While both processes require MoHik1p, they utilize different molecular interfaces and signaling mechanisms within the protein structure. This explains why null mutants of group III HHKs are both resistant to this compound and osmosensitive, whereas specific point mutants like H736A can decouple these phenotypes [2]. The research indicates that histidine 736 is critical for the phosphorelay that leads to this compound-induced cell death but is not essential for the phosphorelay triggered by natural osmotic stressors like sorbitol.

Further insights into this compound's unique mechanism come from proteomic studies that examined global cellular responses to this compound exposure. Research on Paracoccidioides brasiliensis revealed that this compound treatment triggers extensive proteomic changes, with identification of over 4100 proteins and significant upregulation or downregulation of 54 proteins [1]. The most upregulated protein was HSP12, which participates in osmotic stress adaptation via the HOG1 pathway, but numerous other stress response proteins were also altered, indicating a broader cellular impact beyond simple osmotic pathway activation [1].

Diagram 1: this compound and osmotic stress signaling diverge at histidine kinase MoHik1p. This compound requires H736 for signaling, while natural osmotic stress utilizes different molecular interfaces.

Cellular Consequences: Oxidative and Aldehydic Stress

Beyond the initial signaling events, this compound exposure triggers a complex cascade of cellular disturbances that ultimately lead to fungal cell death. A groundbreaking study from the University of Wisconsin–Madison revealed that this compound induces a previously unrecognized form of cellular stress called aldehydic stress [4]. This research demonstrated that this compound causes a significant spike in methylglyoxal levels, a highly reactive aldehyde compound that normally forms in small amounts during sugar metabolism but becomes toxic at elevated concentrations [4]. Methylglyoxal is particularly damaging because it can modify and disrupt the function of essential cellular components, including DNA and proteins.

The study identified that this compound inhibits key enzymes involved in sugar metabolism, leading to the abnormal accumulation of methylglyoxal [4]. The researchers found that supplying fungal cells with dimedone, a chemical that alleviates aldehydic stress, conferred resistance to this compound, confirming the central role of aldehydic stress in the fungicidal mechanism. Furthermore, they discovered that HHK proteins contain sulfur-containing amino acids that use sensitive sulfur atoms to detect and respond to methylglyoxal and other aldehydes. When these sulfur atoms were removed through mutation, HHK no longer responded to this compound, and the cells became resistant [4].

Concurrently, this compound exposure also induces significant oxidative stress within fungal cells. Proteomic studies have shown that this compound treatment increases reactive oxygen species (ROS) production and activates cellular antioxidant systems, including increased catalase activity [1]. The oxidative stress response represents a separate but complementary pathway contributing to fungal cell death. The combination of aldehydic and oxidative stress creates a dual assault on cellular integrity that becomes lethal to fungal cells.

Table 2: Cellular Stress Responses Induced by this compound

| Stress Type | Key Mediators | Cellular Effects | Experimental Evidence |

|---|---|---|---|

| Aldehdyic Stress | Methylglyoxal | Damage to proteins and DNA; activation of HHK cascade | Dimedone treatment confers resistance; methylglyoxal accumulation detected [4] |

| Oxidative Stress | Reactive oxygen species (ROS) | Oxidation of cellular components; membrane damage | Increased ROS production; elevated catalase activity [1] |

| Mitochondrial Dysfunction | Membrane hyperpolarization | Disrupted energy metabolism; impaired ATP production | Mitochondrial membrane hyperpolarization observed [1] |

| Cell Wall Remodeling | Altered chitin synthase, mannosyltransferase | Abnormal cell wall structure; impaired integrity | Proteomic changes in cell wall proteins [1] |

The integrated cellular response to this compound also includes mitochondrial dysfunction, manifested as mitochondrial membrane hyperpolarization, and substantial cell wall remodeling [1]. The cell wall changes include reduced levels of mannosyltransferase and β-glucosidase, alongside increased chitin synthase, indicating a disrupted coordination of cell wall biosynthesis and maintenance. These multiple stress pathways activated simultaneously create an insurmountable challenge to fungal cellular homeostasis, ultimately leading to the observed hyphal swelling and bursting that characterizes this compound's antifungal activity.

Resistance Mechanisms and Fitness Costs

Despite nearly three decades of agricultural use, field resistance to this compound remains rare, which speaks to the unique multifaceted mechanism of this fungicide and the significant fitness costs associated with resistance development. Laboratory-generated resistant mutants consistently demonstrate that the primary resistance mechanism involves mutations in group III HHK genes, such as OS1 in various fungal species [5] [7]. These mutations typically occur as missense mutations in critical functional domains of the histidine kinase, particularly in regions between the HAMP domains and the histidine kinase domain [5]. Molecular analyses of this compound-resistant Fusarium oxysporum f. sp. melonis mutants strongly associate resistance with sequence changes in the FoOs1 gene [7].

This compound-resistant mutants consistently exhibit significant fitness costs that likely limit their persistence and spread in natural environments. These fitness penalties manifest across multiple physiological parameters:

- Hypersensitivity to osmotic stress: Resistant mutants show dramatically reduced growth under hyperosmotic conditions created by salts (KCl, NaCl) or sugars (sorbitol, mannitol) [5] [7].

- Reduced vegetative growth: Most resistant strains exhibit significantly slower mycelial growth rates even under optimal conditions [5].

- Impaired sporulation: Resistant mutants often produce fewer spores, limiting their reproductive capacity and dispersal [7].

- Diminished pathogenicity: Resistant strains consistently show reduced virulence on host plants, with some causing minimal disease symptoms compared to wild-type strains [5].

Transcriptomic analyses of this compound-resistant Sclerotinia sclerotiorum strains reveal that resistance mutations trigger extensive changes in global gene expression, affecting 269 genes compared to wild-type strains [5]. Among these differentially expressed genes are numerous transmembrane transporters and secondary metabolite biosynthetic genes, indicating that disruption of the osmotic stress response pathway has far-reaching consequences on fungal physiology beyond simple osmoregulation [5]. The consistent observation of these fitness penalties across multiple fungal species explains why field resistance to this compound remains uncommon despite its extensive use.

Experimental Approaches for Investigating this compound Mechanisms

The complex mechanism of this compound action has been elucidated through a range of sophisticated experimental approaches that provide complementary insights into its molecular targets and cellular effects. Key methodologies have evolved from traditional growth assays to advanced molecular and omics techniques that collectively build a comprehensive understanding of this compound activity.

Table 3: Key Experimental Methods for Studying this compound Mechanisms

| Method Category | Specific Techniques | Applications | Key Findings |

|---|---|---|---|

| Genetic Manipulation | Targeted gene deletion (ΔMohik1), Point mutations (H736A), Agrobacterium tumefaciens-mediated transformation [2] [3] | Identify essential genes; determine critical protein domains | H736 required for this compound action but not osmotic sensing [2] |

| Resistance Selection | Continual sub-culturing on sub-lethal fungicide doses [5] [7] | Generate resistant mutants; study resistance mechanisms | OS1 mutations confer resistance but reduce fitness [5] [7] |

| Transcriptomics/Proteomics | RNA sequencing, Data-independent acquisition (DIA) mass spectrometry [1] [5] | Global analysis of gene/protein expression changes | 269 differentially expressed genes in resistant mutants; oxidative stress proteins upregulated [1] [5] |

| Physiological Assays | Methylglyoxal detection, ROS measurement, mitochondrial membrane potential assays [1] [4] | Characterize cellular stress responses | Methylglyoxal spike and mitochondrial hyperpolarization [1] [4] |

Genetic approaches have been particularly instrumental in deciphering this compound's mechanism. The creation of specific point mutations, such as the H736A substitution in MoHik1p, requires sophisticated molecular techniques including Gibson assembly cloning for plasmid construction and Agrobacterium tumefaciens-mediated transformation for fungal genetic modification [3]. These precise genetic manipulations allow researchers to dissect the contribution of specific amino acid residues to both this compound sensitivity and osmotic stress sensing, revealing the molecular distinction between these related pathways.

The experimental workflow typically begins with discriminatory dose assays to determine sensitivity profiles, followed by detailed physiological characterization of growth rates, stress tolerance, and pathogenicity. Complementary omics approaches then provide system-level insights into the broader cellular impacts of this compound exposure or resistance mutations. Finally, biochemical assays measuring specific metabolites like methylglyoxal or cellular parameters like mitochondrial membrane potential offer mechanistic insights into the downstream consequences of HOG pathway hyperactivation.

Diagram 2: Experimental workflow for investigating this compound mechanisms. Integrated approaches combine genetic, molecular, and biochemical methods to elucidate the complex mode of action.

Conclusion and Research Implications

The molecular mechanism of this compound action represents a sophisticated example of targeted fungal toxicity that has maintained its efficacy against diverse fungal pathogens for decades. Rather than simply hyperactivating the HOG pathway as initially presumed, this compound exploits specific molecular features of group III hybrid histidine kinases to trigger a lethal cascade of cellular stresses, including both aldehydic and oxidative stress that collectively overwhelm fungal cellular defense systems [2] [4]. The distinction between natural osmotic stress signaling and this compound-induced activation at the level of MoHik1p reveals the complexity of fungal signal transduction and provides insights into why resistance development carries such significant fitness costs for fungal pathogens.

The implications of these research findings extend beyond agricultural fungicide development to potential medical applications. Understanding how this compound selectively targets fungal cells through a mechanism that involves methylglyoxal accumulation and subsequent activation of the HHK cascade could inform the development of novel antifungal drugs for human pathogens [1]. Additionally, the species-specific variations in HOG pathway components and functions highlighted across different fungi suggest opportunities for developing even more targeted antifungal agents with minimal off-target effects [8].

References

- 1. Proteomic Changes in Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Mechanism Is Different to... of this compound Action [pubmed.ncbi.nlm.nih.gov]

- 3. The Molecular Mechanism of this compound Action Is Different ... [mdpi.com]

- 4. New mechanism of action found for agricultural pesticide ... [news.wisc.edu]

- 5. Impacts of this compound resistance on global gene expression in ... [bmcgenomics.biomedcentral.com]

- 6. The Molecular Mechanism of this compound Action Is Different to ... [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Potential Mechanisms of this compound Resistance ... [mdpi.com]

- 8. The FvHOG1 pathway is essential for stress responses ... [link.springer.com]

Fludioxonil molecular target histidine kinase

Detailed Mechanism of Action

Fludioxonil's lethality stems from hijacking the fungal High Osmolarity Glycerol (HOG) pathway, which is normally responsible for managing osmotic stress.

The following diagram illustrates the established mechanism of this compound action, from initial TPI inhibition to final Hog1 pathway activation:

This compound mechanism: TPI inhibition increases methylglyoxal, modifying HHK to a phosphatase that activates Hog1, causing cell death. [1] [2]

Key Experimental Evidence & Protocols

The proposed mechanism is supported by several key experiments, which you can adapt for further research.

Identifying the Role of the HHK

A core experimental approach involves expressing a group III HHK in a heterologous system like Saccharomyces cerevisiae, which is naturally resistant as it lacks this kinase [1] [2].

- Key Finding: Heterologous expression of Drk1 (from Blastomyces dermatitidis) in S. cerevisiae rendered the yeast sensitive to this compound, demonstrating the HHK is essential for drug action [1].

- Key Finding: In this model, this compound treatment caused Drk1 to act as a phosphatase, dephosphorylating its downstream target Ypd1. This dephosphorylation is the switch that triggers constitutive activation of the HOG pathway [1].

- Protocol: Site-Directed Mutagenesis of HHK: To identify critical residues, researchers mutated cysteine 392 in Drk1 to serine (C392S). This mutant, when expressed in yeast, showed significantly increased resistance to this compound while retaining its core kinase function, indicating C392 is critical for sensing the drug-induced stress [2].

Establishing TPI as the Direct Target

Subsequent research shifted focus upstream of the HHK to identify the initial trigger.

- Key Finding: this compound was shown to directly inhibit TPI activity in vitro. TPI normally converts dihydroxyacetone phosphate (DHAP) to glyceraldehyde-3-phosphate. When inhibited, DHAP non-enzymatically decomposes into methylglyoxal (MG) [2].

- Key Finding: Treating Drk1-expressing yeast with exogenous methylglyoxal perfectly phenocopied the effects of this compound, causing cell death through the same HOG pathway hyperactivation [2].

- Protocol: Measuring Drug-Induced Metabolic Stress:

- In vitro TPI Assay: Purify TPI enzyme and measure its kinetic parameters (e.g., Km, Vmax) with and without this compound to confirm direct inhibition [2].

- In vivo MG Detection: Use liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular methylglyoxal levels in fungal cells after this compound treatment, confirming elevated MG production [2].

- Rescue Experiment: Apply compounds like dimedone that scavenge reactive carbonyls. Dimedone treatment was shown to reverse this compound sensitivity, proving MG is the cytotoxic signaling molecule [2].

Resistance Mechanisms in Field Isolates

Studying resistant fungal isolates provides further evidence for this mechanism and informs resistance management. The table below summarizes findings from field-resistant Fusarium graminearum [3].

| Observation in Resistant Isolates | Implied Mechanism |

|---|---|

| Mutations in genes homologous to FgOs1 (HHK), FgOs2, and FgOs4 (HOG pathway components) [3]. | Resistance arises from mutations in the signaling pathway that this compound hijacks, preventing its hyperactivation. |

| Decreased phosphorylation level of Hog1 [3]. | Confirms that successful resistance prevents the constitutive activation of the HOG pathway. |

| Altered glycerol accumulation [3]. | The HOG pathway regulates glycerol metabolism; disrupted signaling leads to abnormal glycerol levels, a hallmark of pathway dysfunction. |

Research Applications and Future Directions

Understanding this mechanism opens several research avenues for professionals in drug development:

- Target Validation: TPI and the HHK's sentinel cysteines represent validated targets for novel antifungal discovery.

- Resistance Management: Monitoring for mutations in HHK and HOG pathway genes in field populations can guide fungicide rotation strategies.

- Combination Therapies: Exploring compounds that enhance methylglyoxal production or disrupt its detoxification could synergize with this compound or overcome resistance.

References

biochemical mode of action fludioxonil

Detailed Molecular Mechanism

The fungicidal process involves a multi-step mechanism that culminates in cell lysis.

- Initial Metabolic Shock and Signal Trigger: Research indicates that fludioxonil's action begins by inhibiting a sugar-metabolizing enzyme common to all cells. This inhibition causes a spike in the production of methylglyoxal, a highly reactive and damaging aldehyde compound. This leads to a state of "aldehydic stress" [1] [2].

- Lethal Signal Transduction: The elevated methylglyoxal, or the damage it causes, is detected by the Group III HHK. Specific sulfur-containing amino acids within the HHK are critical for sensing this stress [1]. Once activated, the HHK initiates a phosphorelay signal.

- Pathway Hyperactivation and Cellular Dysfunction: The signal from the HHK hyperactivates the HOG pathway. This hyperactivation is not a normal stress response and has two critical, synergistic consequences:

- Elevated Osmotic Pressure: The pathway triggers a massive accumulation of glycerol inside the cell, creating high internal osmotic pressure [3].

- Cell Wall Weakening: Simultaneously, the transcription factor Skn7 directs a reorganization of the cell wall. While this includes an increase in chitin content, it paradoxically results in a reduction of cell wall rigidity [4] [3].

- Cell Lysis: The combination of high internal osmotic pressure and a weakened cell wall causes the fungal hyphae to take in excessive water, swell dramatically (ballooning), and ultimately burst [3].

The following diagram illustrates this complex signaling pathway and the pivotal role of Skn7 in triggering the lethal outcome.

This compound lethality requires Skn7-mediated cell wall weakening alongside osmotic pressure buildup.

Experimental Insights and Resistance

The proposed mechanism is supported by various experimental findings, which also explain the rare occurrence of field resistance.

Evidence from Mutant Studies: Mutant fungi lacking the HHK gene (e.g., ΔtcsC) are highly resistant to this compound [4] [3]. Mutants lacking the Skn7 gene also show strong resistance, demonstrating its essential role in the lethal effect despite normal glycerol accumulation [3]. Transcriptomic studies reveal that this compound treatment in sensitive strains induces a vast stress response, including genes related to oxidative stress, cell wall biosynthesis, and metabolism [5] [4].

Fitness Cost of Resistance: While this compound-resistant mutants can be generated in the lab, they often suffer from a fitness cost. These mutants may exhibit reduced sporulation and impaired growth under various osmotic stressors (e.g., KCl, NaCl, glucose), which likely explains why resistance has rarely become a widespread problem in agricultural fields despite decades of use [6] [3].

The table below outlines common experimental approaches used to study this compound's action.

| Methodology | Application in this compound Research | Key Insights from Method |

|---|---|---|

| Genetic Knockout Mutants [7] [6] [3] | Deleting genes encoding pathway components (e.g., HHK, Skn7, SakA). | Determines the essentiality of specific proteins for this compound's toxicity and fungal viability. |

| Site-Directed Mutagenesis [7] [1] | Introducing specific point mutations (e.g., H736A in MoHik1p). | Identifies critical amino acid residues for fungicide sensing and signal transduction. |

| Transcriptomic Analysis (RNA-seq) [5] [4] | Profiling global gene expression changes after this compound exposure. | Reveals broad cellular responses, stress pathways, and specific gene families (e.g., chitin synthases) affected. |

| Proteomic Analysis (DIA Mass Spectrometry) [5] | Identifying and quantifying protein abundance changes post-treatment. | Confirms protein-level responses, such as upregulation of stress proteins (HSP12) and cell wall remodeling enzymes. |

| Phenotypic Characterization [6] [3] | Assessing hyphal morphology, glycerol concentration, and sensitivity to other stressors. | Links genetic and molecular changes to physical outcomes like ballooning, osmosensitivity, and oxidative stress response. |

Implications for Research and Development

The unique mode of action of this compound presents both opportunities and cautions for professionals in the field.

- Antifungal Drug Discovery: The HOG pathway and its components, particularly the Group III HHK and Skn7, represent attractive and fungus-specific targets for developing new therapeutic antifungals. This compound itself is a valuable lead compound for this purpose [4] [3].

- Re-evaluation of Non-Target Effects: The discovery that this compound inhibits a fundamental metabolic enzyme and generates methylglyoxal suggests it has the potential to affect non-fungal cells. This warrants careful consideration of its environmental and toxicological profile, especially given its presence on food crops and persistence in the environment [8] [1] [2].

References

- 1. New mechanism of action found for agricultural pesticide ... [news.wisc.edu]

- 2. Widely Used Fungicide Found to Adversely Affect Enzyme ... [beyondpesticides.org]

- 3. The response regulator Skn7 of Aspergillus fumigatus is ... [nature.com]

- 4. Distinct transcriptional responses to this compound in Aspergillus ... [bmcgenomics.biomedcentral.com]

- 5. Proteomic Changes in Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring Potential Mechanisms of this compound Resistance ... [mdpi.com]

- 7. The Molecular Mechanism of this compound Action Is Different to ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound compromises cellular homeostasis in and ... [sciencedirect.com]

Fludioxonil structure activity relationship SAR

Mechanism of Action and Known Resistance

Fludioxonil is a phenylpyrrole fungicide derived from pyrrolnitrin, a natural compound produced by some Pseudomonas bacteria [1]. Its biological activity is linked to the hyper-accumulation of glycerol, leading to fungal cell swelling and rupture [1].

- Molecular Target: this compound's primary target is group III histidine kinase (HHK), a key protein in the fungal high-osmolarity glycerol (HOG) pathway [1]. This pathway is critical for fungal responses to external stresses like osmotic shock.

- Resistance Mutations: Fungal resistance is often linked to specific mutations in the HHK protein. The table below lists identified mutations in non-target Penicillium species [1].

| Fungal Species | Mutation in Group III HHK (NikA) | Associated Fungicide Resistance |

|---|---|---|

| Penicillium chrysogenum | G693D | This compound or Iprodione |

| Penicillium chrysogenum | T1318P | This compound or Iprodione |

| Penicillium oxalicum | T960S | This compound or Iprodione |

These mutations result in multi-drug resistance, meaning strains resistant to this compound are also frequently resistant to the dicarboximide fungicide iprodione and its natural lead compound, pyrrolnitrin [1].

Signaling Pathway and Mechanism Visualization

The following diagram illustrates the HOG pathway and the proposed mechanism of action for this compound, based on the described research.

This compound inhibits group III HHK, disrupting the HOG pathway and causing lethal glycerol buildup [1].

A Framework for SAR Analysis

While a detailed SAR for this compound is not public, you can approach its study using established computational medicinal chemistry methods.

- Core Scaffold Analysis: The Bemis-Murcko framework analysis is a standard method to decompose a molecule into its core ring system and linkers [2] [3]. For this compound, this involves identifying the central phenylpyrrole scaffold as a starting point for understanding how structural modifications affect activity.

- Suggested Workflow: The diagram below outlines a potential workflow to systematically investigate the SAR of this compound.

A systematic workflow for building a Structure-Activity Relationship model for this compound [2] [3].

References

Comprehensive Technical Guide: Fludioxonil-Induced Activation of the HOG MAPK Pathway in Fungi

Introduction to Fludioxonil and Its Significance

This compound is a phenylpyrrole fungicide derived from the natural antifungal compound pyrrolnitrin, produced by Pseudomonas pyrrocinia. This broad-spectrum fungicide exhibits remarkable efficacy against diverse fungal species and is extensively used in agricultural practices, particularly for post-harvest management of seeds and fruits. Unlike clinical antifungal agents, this compound specifically targets fungal-specific signaling pathways, making it an invaluable tool for both agricultural protection and fundamental research on fungal signal transduction. The strategic importance of this compound has increased in response to the growing challenges of fungal resistance against conventional antifungals and the rising incidence of invasive fungal infections in immunocompromised patients, which cause approximately 1.5 million deaths annually [1].

The unique mode of action of this compound centers on its ability to hyperactivate the High Osmolarity Glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) signaling cascade in fungi. This hyperactivation triggers a cascade of cellular events that ultimately lead to fungal cell death through a mechanism that remains only partially understood. Research over the past decade has revealed that this compound's fungicidal activity involves more than just osmotic disruption, encompassing effects on vesicle trafficking, cell wall integrity, and endosomal function [1]. This technical guide synthesizes current understanding of this compound's molecular targets, mechanisms of action, downstream cellular consequences, and experimental approaches for studying its effects, providing researchers and drug development professionals with a comprehensive resource for investigating this important antifungal compound.

Molecular Targets and Signaling Mechanism

Core Molecular Targets

Table 1: Key Molecular Targets in this compound Action

| Target | Type | Function | Role in this compound Action |

|---|---|---|---|

| HHK3 (Group III Hybrid Histidine Kinase) | Sensor kinase | Osmosensing upstream of HOG pathway | Primary target; this compound binding causes constitutive activation |

| Hog1 | MAPK | Final kinase in HOG cascade | Hyperphosphorylation and nuclear translocation |

| Skn7 | Response regulator | Transcription factor | Mediates cell wall reorganization and partial glycerol response |

| CORVET Complex | Tethering complex | Endosomal trafficking and vacuole fusion | Overexpression alleviates this compound toxicity |

| Ssd1 | RNA-binding protein | Cell wall biosynthesis | Deletion confers resistance by suppressing Hog1 activation |

The primary molecular target of this compound is the Group III hybrid histidine kinase (HHK3), a highly conserved sensor kinase in fungi that functions upstream of the HOG/p38 MAPK pathway. These kinases, known as Nik1 in various fungal species including Candida lusitaniae and Neurospora crassa, serve as critical osmosensing components that normally regulate adaptive responses to environmental stress. This compound interacts with HHK3, though interestingly, studies indicate that it does not bind directly to the kinase itself but rather induces cytotoxic methylglyoxal accumulation that modifies thiol groups on the kinase, leading to its aberrant activation [2]. This interaction results in constitutive phosphorylation of the HOG pathway components downstream.

The signaling mechanism involves a complex phosphorelay system that transmits the this compound-induced signal. In the model fungus Magnaporthe oryzae, the histidine kinase MoHik1p contains a critical histidine residue (H736) within its HisKA domain that is essential for this compound action but surprisingly not required for sensing conventional osmotic stress, indicating a fundamental difference in the molecular mechanisms governing these two processes [3]. This finding suggests that this compound exploits specific structural features of HHK3 that are distinct from its normal osmosensing function. The phosphorelay proceeds through a series of phosphorylation events: from the histidine kinase to a histidine-containing phosphotransfer (HPt) protein, and finally to response regulators including both SskA (which activates the MAPK cascade) and Skn7 (a transcription factor) [4] [5].

Figure 1: this compound-Induced HOG MAPK Pathway Activation. This compound activates HHK3, triggering a phosphorelay through Ypd1 to both the MAPK cascade (via Ssk1/SskA) and the transcription factor Skn7, resulting in transcriptional reprogramming and ultimately cellular dysfunction and lysis.

The downstream consequences of HOG pathway hyperactivation include massive glycerol accumulation, disruption of endosomal trafficking, and impairment of cell wall integrity. Research has demonstrated that the response regulator Skn7 plays an indispensable role in mediating the fungicidal effects of this compound in Aspergillus fumigatus, where it coordinates both glycerol accumulation and cell wall reorganization [4]. This dual functionality explains why Skn7 is essential for this compound-induced cell death, while the SskA-SakA (Hog1) axis contributes partially to the glycerol response but is not sufficient for full fungicidal activity. Additionally, recent evidence has revealed that components of the CORVET complex, which regulates endosomal trafficking and vacuole fusion, are critically involved in this compound toxicity, with overexpression of VPS11, VPS16, and VPS18 alleviating its fungicidal effects [1].

Cellular Consequences of HOG Pathway Hyperactivation

Glycerol Accumulation and Osmotic Imbalance

The hyperactivation of the HOG pathway by this compound triggers massive glycerol accumulation within fungal cells, creating a severe osmotic imbalance that contributes to cellular swelling and eventual lysis. In Aspergillus fumigatus, this compound treatment induces glycerol concentrations comparable to those elicited by 1.2 M sorbitol or 1 M NaCl [4]. This uncontrolled glycerol accumulation results from the constitutive activation of Hog1, which translocates to the nucleus and drives transcription of genes involved in glycerol biosynthesis, including glycerol-3-phosphate dehydrogenase and glycerol-3-phosphatase [5]. Interestingly, research indicates that glycerol accumulation alone is necessary but not sufficient to explain this compound's fungicidal activity, as mutants that accumulate glycerol without concomitant cell wall defects survive treatment [4].

The osmotic imbalance created by intracellular glycerol accumulation leads to water influx and increased internal turgor pressure, causing dramatic cellular swelling. In sensitive fungi, this manifests as hyphal ballooning, formation of aberrant septa, and accumulation of multiple nuclei within swollen compartments [4]. These morphological changes precede membrane rupture and cell lysis. The critical role of osmotic disruption in this compound's mechanism is further supported by the observation that null mutants in HOG pathway components, including Hog1 itself, exhibit both this compound resistance and osmotic sensitivity across multiple fungal species [6] [7].

Disruption of Vesicle Trafficking and Endosomal Function

Beyond its osmotic effects, this compound significantly disrupts vesicle trafficking and endosomal function in fungal cells. Chemical genomic profiling in Saccharomyces cerevisiae expressing a heterologous HHK3 revealed that this compound impairs secretory vesicle trafficking, thereby inhibiting hyphal growth in pathogenic fungi like Candida albicans [1]. This disruption manifests as vacuolar fragmentation and inhibition of endocytosis, processes essential for maintaining cellular homeostasis and polarized growth in fungi.

The CORVET complex (Class C Core Vacuole/Endosome Tethering) has been identified as a critical determinant of this compound sensitivity. Components of this complex, including Vps11, Vps16, and Vps18, are essential for viability in the presence of sublethal this compound concentrations, while their overexpression alleviates this compound toxicity [1] [8]. This finding establishes a direct molecular link between HOG pathway hyperactivation and vesicle trafficking disruption. The CORVET complex normally mediates endosome-vacuole fusion and protein sorting processes; its dysfunction under this compound treatment likely contributes to the observed defects in secretion, endocytosis, and cellular compartmentalization.

Cell Wall Integrity Defects

This compound treatment triggers substantial cell wall reorganization that reduces its structural integrity and rigidity. In Aspergillus fumigatus, this includes a massive increase in chitin content that depends on the response regulator Skn7 [4]. The compromised cell wall, when combined with elevated internal turgor pressure from glycerol accumulation, creates a lethal combination that executes cellular expansion and rupture. This synergistic effect explains why both glycerol accumulation and cell wall remodeling must occur simultaneously for full fungicidal activity.

Recent research has identified additional players in this compound-induced cell wall damage. In Saccharomyces cerevisiae, deletion of Bem2, a Rho GTPase-activating protein involved in maintaining cell wall integrity, confers this compound resistance [2]. Similarly, the RNA-binding protein Ssd1, which regulates the localization and translation of mRNAs encoding cell wall remodeling enzymes, has been identified as a key effector of this compound cytotoxicity. Deletion of SSD1 confers this compound resistance by potentially allowing continued translation of cell wall proteins despite HOG pathway hyperactivation [2]. This compound perturbs the localization of Cbk1 kinase at the bud neck and causes accumulation of Ssd1 in P-bodies, thereby disrupting the polarized synthesis of cell wall components necessary for maintaining structural integrity during stress.

Resistance Mechanisms and Genetic Determinants

Genetic Mutations Conferring Resistance

Table 2: this compound Resistance Mechanisms Across Fungal Species

| Resistance Mechanism | Genetic Alteration | Observed Phenotype | Representative Species |

|---|---|---|---|

| HHK3 mutation | Point mutations or deletion in HHK3 gene | This compound resistance with osmosensitivity | Magnaporthe oryzae, Sclerotinia sclerotiorum |

| HOG pathway disruption | Deletion or mutation in HOG1, PBS2, SSK1 | Resistance to this compound with hyperosmosensitivity | Cochliobolus heterostrophus, Fusarium graminearum |

| Skn7 inactivation | Deletion of SKN7 gene | Strong this compound resistance with oxidative stress sensitivity | Aspergillus fumigatus |

| SSD1 deletion | Disruption of SSD1 gene | This compound resistance with altered cell wall regulation | Saccharomyces cerevisiae |

| CORVET overexpression | Elevated expression of VPS11, VPS16, VPS18 | Reduced this compound sensitivity | Candida albicans, Saccharomyces cerevisiae |

| CBK1 overexpression | Increased CBK1 expression | Suppression of Hog1 activation and this compound resistance | Saccharomyces cerevisiae |

Understanding the genetic determinants of this compound resistance provides valuable insights into its mechanism of action and has important implications for managing potential resistance development in agricultural and clinical settings. The most common resistance mechanism involves mutations in the HHK3 genes themselves, which result in this compound-resistant but often osmosensitive phenotypes. In Magnaporthe oryzae, specific point mutations in the HisKA domain of MoHik1p (such as H736A) confer strong this compound resistance while partially preserving osmotic stress sensing [3]. Similarly, in Sclerotinia sclerotiorum, laboratory-generated this compound-resistant strains harbored missense mutations in the OS1 gene homolog (the HHK3 ortholog) and exhibited both this compound resistance and hypersensitivity to osmotic stress [7].

Resistance can also arise through mutations in downstream components of the HOG pathway. Deletion of HOG1 itself confers this compound resistance in multiple fungal species, including Cochliobolus heterostrophus and Fusarium graminearum [6] [9]. Interestingly, in Aspergillus fumigatus, deletion of the response regulator skn7 produces strong this compound resistance, while deletion of sskA or sakA (components of the canonical HOG MAPK cascade) does not, indicating that Skn7 plays a more critical role in mediating this compound toxicity than the MAPK cascade itself [4]. This highlights the branch-specific functionality within the HOG pathway and demonstrates that this compound toxicity requires specific downstream outputs rather than general pathway activation.

Recent research has identified novel resistance mechanisms outside the core HOG pathway. In Saccharomyces cerevisiae, either deletion of SSD1 or overexpression of CBK1 confers this compound resistance by suppressing Hog1 activation and potentially maintaining cell wall integrity under stress [2]. These findings reveal an important connection between this compound toxicity and the regulation of cell wall biosynthesis. Additionally, studies have shown that deletion of FgHOG1 can partially suppress the defects of mgv1 (a cell wall integrity MAPK) mutant in Fusarium graminearum, further illustrating the complex cross-talk between different MAPK pathways in determining this compound sensitivity [9].

Fitness Costs of Resistance

This compound resistance typically carries significant fitness costs that may explain the relatively low incidence of field resistance despite decades of agricultural use. This compound-resistant mutants frequently exhibit reduced vegetative growth, hypersensitivity to osmotic stress, and attenuated virulence [7]. For example, this compound-resistant strains of Sclerotinia sclerotiorum showed significantly reduced mycelial growth rates and caused much smaller lesions on host plants compared to wild-type strains [7]. These fitness defects likely result from the impairment of normal osmotic stress adaptation mechanisms that are crucial for fungal survival in fluctuating environments.

The pleiotropic effects of this compound resistance mutations extend beyond osmotic sensitivity to include increased susceptibility to other stressors. Some resistant mutants display heightened sensitivity to oxidative stress and cell wall disrupting agents, reflecting the interconnected nature of stress signaling pathways in fungi [4] [9]. This collateral sensitivity presents potential opportunities for designing combination therapies that exploit these weaknesses. The substantial fitness penalties associated with this compound resistance provide a biological explanation for its durable effectiveness in agricultural settings and suggest that targeting the HOG pathway remains a viable strategy for antifungal development.

Experimental Methods and Research Protocols

Assessing this compound Sensitivity and Resistance

Standardized protocols for evaluating This compound sensitivity are essential for characterizing fungal responses and identifying resistance mechanisms. The most common approach involves discriminatory dose assays using solid or liquid media containing serial dilutions of this compound. For solid media assays, fungi are typically point-inoculated onto plates containing 0-10 μg/ml this compound and monitored for growth inhibition over several days [7]. In liquid medium assays, minimal inhibitory concentration (MIC) is determined as the lowest concentration that prevents visible growth, with this compound MICs for sensitive strains generally ranging from 0.3-1 μg/ml, while resistant strains grow at concentrations exceeding 20 μg/ml [4].

Disk diffusion assays provide an alternative method for assessing this compound sensitivity, particularly for rapid screening of multiple isolates. In this method, fungal conidia or spores are spread evenly on agar plates, and filter disks containing specified this compound concentrations are placed on the inoculated surface. After incubation, the diameter of the inhibition zone around each disk is measured, with larger zones indicating greater sensitivity [4]. For genetic screens, researchers have successfully employed chemical genomics approaches with Saccharomyces cerevisiae heterologously expressing HHK3 genes from pathogenic fungi, enabling high-throughput identification of genes that when deleted confer this compound resistance [1] [2].

Monitoring HOG Pathway Activation

Detecting Hog1 phosphorylation provides a direct measure of HOG pathway activation following this compound treatment. The standard protocol involves immunoblotting with phospho-specific antibodies that recognize dually phosphorylated (Thr-X-Tyr) Hog1. Typically, fungal cells are treated with this compound (0.5-5 μg/ml) for various durations (5 minutes to several hours), followed by rapid harvesting and protein extraction [1]. The transient nature of Hog1 phosphorylation under osmotic stress contrasts with the sustained phosphorylation observed under this compound treatment, which persists for several hours and contributes to its toxicity [1].

Transcriptional profiling offers a comprehensive view of this compound-induced changes in gene expression. RNA sequencing or microarray analysis is performed on fungal cultures treated with sublethal this compound concentrations (typically 0.1-1 μg/ml) for 1-4 hours. This approach has revealed that this compound upregulates hundreds of genes in an SskA- and HogA-dependent manner, including genes involved in glycerol biosynthesis, stress response, and secondary metabolism [7] [10]. For example, in Aspergillus nidulans, this compound-induced genes (FUGs) largely overlap with osmotic stress-responsive genes, though distinct subsets exist that may explain its unique toxicity [10].

Measuring Cellular Responses

Quantifying intracellular glycerol accumulation is crucial for evaluating this compound's cellular effects. The standard protocol involves treating fungal cells with this compound for 2-6 hours, followed by rapid harvesting and extraction of intracellular metabolites. Glycerol concentration is then determined enzymatically using glycerol kinase or through HPLC-based methods, with results typically expressed as μmol glycerol per mg dry weight or per 10^8 cells [4] [6]. This compound treatment generally increases glycerol concentrations 3- to 5-fold over basal levels, comparable to the effect of 1 M NaCl [4].

Assessing vesicular trafficking and vacuolar integrity provides insights into non-osmotic aspects of this compound toxicity. Fluorescence microscopy using vital dyes such FM4-64 for tracking endocytosis or Lucifer Yellow for assessing vacuolar morphology can reveal this compound-induced defects [1]. Additionally, fluorescence recovery after photobleaching (FRAP) assays with GFP-tagged membrane proteins can quantify rates of vesicular trafficking. These approaches have demonstrated that this compound causes vacuolar fragmentation and disrupts normal endocytic pathways, defects that can be suppressed by overexpression of CORVET complex components [1] [8].

Research Gaps and Future Directions

Despite significant advances in understanding this compound's mechanism of action, several important research gaps remain. The precise molecular interaction between this compound and HHK3 requires further elucidation, particularly regarding whether this compound binds directly to the kinase or acts through intermediate metabolites like methylglyoxal as suggested by recent studies [2]. Additionally, the basis for the differential signaling through the SskA-SakA and Skn7 branches of the HOG pathway remains poorly understood, yet has profound implications for fungicidal activity [4].

The connection between HOG pathway hyperactivation and vesicle trafficking disruption warrants deeper investigation. While CORVET complex components clearly influence this compound sensitivity, the precise mechanisms linking HOG signaling to endosomal function remain obscure [1] [8]. Understanding this connection could reveal novel targets for combination therapies. Furthermore, the transcriptional reprogramming underlying this compound toxicity is only partially characterized, with potential roles for transcription factors beyond AtfA waiting to be discovered [10].

From a translational perspective, exploiting the fitness costs associated with this compound resistance represents a promising strategy for preventing resistance development in agricultural and clinical settings. Research should focus on identifying compounds that specifically exacerbate the vulnerabilities of resistant mutants, particularly their hypersensitivity to osmotic and oxidative stresses [7]. Additionally, the conservation of this compound's target and mechanism across diverse fungal pathogens suggests potential for repurposing this compound or developing derivatives for clinical use, though this requires careful assessment of selectivity and potential off-target effects in mammalian systems.

References

- 1. Overexpression of the CORVET complex alleviates the fungicidal... [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of CBK1 or deletion of SSD1 confers ... [sciencedirect.com]

- 3. The Molecular Mechanism of this compound Action Is Different to ... [pmc.ncbi.nlm.nih.gov]

- 4. The response regulator Skn7 of Aspergillus fumigatus is ... [nature.com]

- 5. the Two-Component System and the HOG Signaling Pathway [pmc.ncbi.nlm.nih.gov]

- 6. Mediation of this compound fungicide activity and resistance through... [link.springer.com]

- 7. Impacts of this compound resistance on global gene expression in ... [bmcgenomics.biomedcentral.com]

- 8. Overexpression of the CORVET complex alleviates ... [sciencedirect.com]

- 9. Frontiers | Deletion of FgHOG1 Is Suppressive to the mgv1 Mutant by... [frontiersin.org]

- 10. Transcriptional profiling for Aspergillusnidulans HogA MAPK signaling... [sigmaaldrich.com]

Fludioxonil-induced glycerol accumulation fungi

The Core Mechanism of Action

The fungicidal action of fludioxonil is initiated by its interaction with the group III hybrid histidine kinase (HHK), a key osmosensor in fungi [1] [2]. Under normal conditions, this kinase helps the fungus adapt to osmotic stress. However, this compound binding triggers a permanent, non-physiological activation of the entire HOG pathway [3] [4]. This results in the uncontrolled stimulation of glycerol biosynthesis and a massive influx of water, causing hyphal swelling and eventual cell rupture [3] [2]. The following diagram illustrates this signaling cascade:

Research in Aspergillus fumigatus indicates that the lethal effect requires two synergistic processes: the high internal osmotic pressure from glycerol accumulation, and a Skn7-dependent remodeling that weakens the cell wall, reducing its rigidity and making it susceptible to bursting under pressure [2].

Key Experimental Protocols and Data

Investigating this compound's effects involves specific protocols to measure glycerol accumulation, fungicide sensitivity, and resistance mutations.

Experimental Methods for Key Assays

| Assay Objective | Detailed Protocol Description | Key Measurements & Outcomes |

|---|---|---|

| Glycerol Quantification | Fungal strains are cultured in liquid medium with sub-lethal this compound doses or osmolytes (e.g., 1.2 M sorbitol). Internal glycerol concentration is measured using enzymatic assay kits that convert glycerol to a colored product, with absorbance measured spectrophotometrically [2]. | Internal glycerol concentration (e.g., mM per gram of biomass); comparison of levels between wild-type and mutant strains under treatment [2]. |

| Sensitivity Testing (EC₅₀) | Fungal mycelia or spores are placed on solid growth medium (e.g., Potato Dextrose Agar) containing a gradient of this compound concentrations. After incubation, radial growth is measured and compared to untreated controls [5]. | Effective concentration that inhibits 50% of growth (EC₅₀). Sensitive (FludS) isolates have EC₅₀ values as low as 0.03–0.04 μg/mL, while resistant (FludR) isolates can have EC₅₀ values > 1000 μg/mL [5]. |

| Whole-Genome Sequencing for Resistance | Genomic DNA is extracted from this compound-resistant mutants and their wild-type parent. Sequencing is followed by alignment to a reference genome to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) [3]. | Identification of missense mutations in the HHK gene (e.g., OS1 homolog) and other genes in the HOG pathway (e.g., OS2, OS4, OS5) [3] [5]. |

Physiological Characterization of Resistant Mutants

Laboratory-generated and field-derived this compound-resistant mutants often share common physiological traits, summarized below:

| Characteristic | Typical Observation in this compound-Resistant Mutants | Reference |

|---|---|---|

| Growth Rate | Significantly reduced radial mycelial growth on standard culture media. | [3] |

| Pathogenicity (Virulence) | Markedly attenuated. For example, lesion lengths on host plants can be reduced to less than 10% of those caused by the wild-type strain. | [3] |

| Osmotic Stress Sensitivity | Hypersensitive. Fail to grow on media supplemented with osmolytes like KCl, NaCl, sorbitol, or mannitol. | [3] |

| HOG Pathway Phosphorylation | Exhibit a decreased level of Hog1 phosphorylation in response to this compound. | [5] |

Molecular Basis of Resistance

Resistance to this compound is primarily linked to mutations in genes encoding key components of the HOG pathway, which prevent its harmful hyperactivation.

Primary Target - Group III HHK (OS1): Most resistant mutants carry point mutations in the HHK gene. These often occur in the HAMP domain, which is critical for signal perception, and render the kinase unable to be activated by the fungicide [3] [5]. A study on Magnaporthe oryzae demonstrated that a single amino acid change (H736A) in the histidine kinase domain was sufficient to confer high resistance, showing this histidine residue is essential for this compound action [1].

Downstream Pathway Mutations: While less common, resistance can also arise from mutations in other HOG pathway genes. Documented examples in Fusarium graminearum field isolates include mutations in FgOs2 (the downstream MAPK) and FgOs4 (a MAPK kinase) [5].

The flowchart below shows the workflow for characterizing this compound-resistant fungal isolates, integrating the molecular and phenotypic assays:

References

- 1. The Molecular Mechanism of this compound Action Is Different to ... [pmc.ncbi.nlm.nih.gov]

- 2. The response regulator Skn7 of Aspergillus fumigatus is ... [nature.com]

- 3. Impacts of this compound resistance on global gene expression in the... [bmcgenomics.biomedcentral.com]

- 4. Impacts of this compound resistance on global gene expression ... [pmc.ncbi.nlm.nih.gov]

- 5. Biological and molecular characterizations of field ... [sciencedirect.com]

Core Mechanism: From Glucose Metabolism to Lethal Stress

The model below illustrates the established mechanism where fludioxonil targets a central metabolic enzyme, leading to methylglyoxal accumulation, signaling disruption, and lethal oxidative stress.

Figure 1: this compound triggers fungal cell death by inhibiting TPI, causing methylglyoxal accumulation that dysregulates the HOG pathway.

Key Experimental Evidence and Protocols

The proposed mechanism is supported by robust experimental data, with key methodologies and findings from foundational studies detailed in the table below.

Table 1: Key Experimental Evidence for the this compound-Methylglyoxal Mechanism

| Experimental Aspect | Findings & Significance |

|---|---|

| Key Experimental Model [1] [2] | Heterologous expression of Drk1 (a Group III HHK from Blastomyces dermatitidis) in Saccharomyces cerevisiae. This model engenders this compound sensitivity in an otherwise resistant yeast, proving the mechanism is dependent on the introduced HHK. |

| Critical Molecular Findings [2] | Cysteine 392 of Drk1 was identified as a key residue. A C392S mutation increased this compound resistance by one log, indicating this site is likely modified by MG to trigger the HHK's change in function. |

| Direct Biochemical Evidence [2] | This compound directly inhibited TPI enzyme activity *in vitro*. The treatment also caused TPI to release more MG, confirming TPI as the direct drug target that leads to MG accumulation. |

| Phenocopy Validation [2] | Treatment with exogenous methylglyoxal on yeast expressing Drk1 reproduced the effects of this compound, causing cell death without the fungicide present. This strongly supports MG as the critical cytotoxic intermediate. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the core methodologies are outlined below.

Table 2: Detailed Experimental Protocols from Foundational Studies

| Protocol Component | Detailed Methodology |

|---|

| Establishing the Model System [1] [2] | - Strain: Saccharomyces cerevisiae (lacks native Group III HHK).

- Transformation: Introduce a plasmid carrying the gene for a Group III HHK (e.g., Drk1 from B. dermatitidis).

- Culture & Induction: Grow transformed yeast in appropriate selective media (e.g., synthetic dropout) with galactose to induce HHK expression. | | Assessing Fungicide Sensitivity [1] [2] [3] | - Growth Assays: Spot serial dilutions of yeast cells or mycelial plugs onto agar plates containing a range of this compound concentrations (e.g., 0-100 µg/ml).

- Liquid Growth Curves: Measure optical density (OD600) over time in liquid media with and without this compound to generate EC₅₀ values.

- Viability Staining: Use dyes like methylene blue to quantify dead cells. | | Measuring Methylglyoxal & Oxidative Stress [2] [4] | - Intracellular MG Detection: Use commercial Methylglyoxal Assay Kits, which often rely on derivatization of MG and measurement by fluorescence or colorimetry.

- Oxidative Stress Markers:

- ROS: Use fluorescent probes like DCFH-DA and measure by flow cytometry or fluorescence microscopy.

- Lipid Peroxidation: Measure malondialdehyde (MDA) levels with a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.

- Antioxidant Depletion: Measure glutathione (GSH) levels using commercial kits. | | Analyzing Pathway Activation [1] [5] [6] | - Protein Phosphorylation: Perform western blotting with phospho-specific antibodies (e.g., anti-phospho-p38/Hog1) on protein extracts from treated and control cells.

- Transcriptomics/Proteomics: Use RNA-seq or mass spectrometry to identify differentially expressed genes/proteins (e.g., those involved in oxidative stress response, cell wall remodeling). |

Interpretation and Research Implications

The evidence confirms that this compound's primary action is not a direct inhibition of the HHK, but rather a manipulation of the kinase's natural role as a stress sensor [1] [2]. The accumulation of methylglyoxal creates a potent aldehydic stress signal that the HHK is wired to detect. This interaction, likely through cysteine modification, flips the HHK from its typical kinase function to a phosphatase, initiating the fatal misregulation of the HOG pathway [1].

This mechanism offers several potential avenues for antifungal drug development:

- Target Exploration: The fungal TPI enzyme and the sentinel cysteine residues on Group III HHKs represent novel targets for screening new compounds.

- Resistance Management: Understanding that resistance often arises from mutations in the HHK's HAMP domains [3] can inform the design of new molecules that bypass this resistance.

- Combination Therapy: Agents that impair the glyoxalase system (the primary MG detoxification pathway) could synergize with this compound or other drugs that induce metabolic stress.

References

- 1. This compound Induces Drk1, a Fungal Group III Hybrid ... [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpyrrole fungicides act on triosephosphate ... [nature.com]

- 3. Exploring Potential Mechanisms of this compound Resistance ... [mdpi.com]

- 4. Frontiers | Methylglyoxal induces oxidative and ferroptosis of... stress [frontiersin.org]

- 5. Proteomic Changes in Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct transcriptional responses to this compound in Aspergillus... [bmcgenomics.biomedcentral.com]

Comprehensive Technical Guide: Fludioxonil Interaction with Group III Hybrid Histidine Kinases in Antifungal Development

Executive Summary

Fludioxonil, a phenylpyrrole fungicide derived from the natural antifungal compound pyrrolnitrin, represents a critically important agricultural and potential therapeutic antifungal agent with a unique mechanism of action targeting fungal-specific Group III Hybrid Histidine Kinases (HHKs). This technical review synthesizes current understanding of how this compound interacts with Group III HHKs to trigger lethal hyperactivation of the High Osmolarity Glycerol (HOG) pathway, ultimately resulting in fungal cell death through a combination of excessive glycerol accumulation, cell wall remodeling, and cellular swelling. The fungicide's novel mode of action – converting HHKs from kinases to phosphatases – and its specificity to fungal pathogens make it an invaluable tool for crop protection and a promising template for developing novel human antifungal therapeutics. Recent research has elucidated key aspects of this process, including the identification of triosephosphate isomerase as an upstream target and the critical role of methylglyoxal stress in signaling, while also characterizing resistance mechanisms that primarily involve mutations in HHK genes. This comprehensive analysis details the molecular mechanisms, experimental approaches, and research gaps in understanding this compound's interaction with Group III HHKs, providing researchers and drug development professionals with essential technical knowledge for advancing this promising antifungal target.

Introduction to this compound and Group III HHKs

This compound Background and Significance

This compound is a synthetic phenylpyrrole fungicide developed from pyrrolnitrin, a natural antifungal metabolite produced by Pseudomonas pyrrocinia [1] [2]. It exhibits broad-spectrum activity against diverse fungal pathogens, making it valuable for agricultural applications including pre- and post-harvest crop protection [1] [3]. The significance of this compound extends beyond agriculture due to its potent activity against major human fungal pathogens such as Aspergillus fumigatus, Candida albicans, Blastomyces dermatitidis, and Cryptococcus neoformans [1] [4]. With only four major classes of antifungal drugs currently available and limited new treatments emerging, understanding this compound's mechanism provides critical insights for developing novel therapeutics against fungal infections that pose serious risks to immunocompromised patients [1].

Group III Hybrid Histidine Kinases: Structure and Function

Group III HHKs are fungal-specific signaling proteins absent in humans, making them appealing targets for antifungal development [1] [4]. These kinases are characterized by their unique domain architecture featuring multiple N-terminal HAMP domains (typically 5-7 repeats), followed by histidine kinase (HisKA), receiver (REC), and histidine phosphotransfer (HPt) domains [1] [3]. Structurally, HAMP domains function as signal transduction modules, while the C-terminal domains facilitate a multistep phosphorelay signaling mechanism [3].

In fungal stress response systems, Group III HHKs typically function as environmental sensors that regulate the HOG pathway under normal physiological conditions [1]. Under non-stress conditions, these kinases act as negative regulators of the HOG pathway through a phosphorelay system that maintains Hog1 (the terminal MAP kinase) in an unphosphorylated state [1] [2]. During osmotic stress, the phosphorelay is disrupted, leading to Hog1 phosphorylation and activation of protective cellular responses including glycerol production [1]. Most pathogenic fungi possess Group III HHKs, while Saccharomyces cerevisiae notably lacks them, making heterologous expression systems valuable for studying their function [1].

Molecular Mechanism of this compound Action

This compound-Induced Signaling Pathway

This compound exerts its fungicidal effect through a multistep process that begins with upstream cellular targeting and culminates in lethal hyperactivation of the HOG pathway. The currently understood signaling mechanism involves several key stages:

Primary Target Engagement: this compound directly inhibits triosephosphate isomerase (TPI), a glycolytic enzyme, leading to accumulation of methylglyoxal (MG), a highly reactive aldehydic compound [2].

Stress Signal Detection: Elevated methylglyoxal levels are detected by Group III HHKs, likely through modification of specific cysteine residues (particularly C392 in Drk1) [2].

Kinase-Phosphatase Conversion: The HHK undergoes a functional switch from a kinase to a phosphatase [1].

Phosphorelay Disruption: The HHK phosphatase dephosphorylates Ypd1, the histidine-containing phosphotransfer protein [1] [2].

Pathway Hyperactivation: Dephosphorylated Ypd1 leads to constitutive activation of the HOG pathway, resulting in Hog1 phosphorylation and nuclear translocation [1] [4].

Cellular Dysregulation: Persistent HOG signaling causes excessive glycerol production, cell wall remodeling, and ultimately cell swelling and rupture [4] [5].

Table 1: Key Components in this compound Signaling Mechanism

| Component | Role in this compound Mechanism | Functional Effect |

|---|---|---|

| Triosephosphate isomerase (TPI) | Upstream target | Inhibition increases methylglyoxal production [2] |

| Methylglyoxal (MG) | Signaling molecule | Reacts with HHK cysteine residues [2] |

| Group III HHK (Drk1, TcsC, Nik1, etc.) | Primary sensor | Converts from kinase to phosphatase [1] |

| Ypd1 | Phosphotransfer protein | Dephosphorylation enables HOG activation [1] [2] |

| Hog1/SakA | MAP kinase | Constitutively phosphorylated, drives glycerol synthesis [1] [4] |

| Skn7 | Response regulator | Mediates cell wall reorganization [4] [5] |

The following diagram illustrates the core signaling pathway through which this compound triggers fungal cell death:

This compound-induced signaling pathway leading to fungal cell death

From Signaling Dysregulation to Fungal Cell Death

The terminal events in this compound's mechanism involve cellular dysregulation triggered by persistent HOG pathway activation. This manifests through two synergistic processes: osmotic imbalance and structural fragility [4] [5]. Constitutive Hog1 activation drives excessive glycerol production, creating massive internal osmotic pressure [4]. Simultaneously, Skn7 activation mediates extensive cell wall reorganizations including increased chitin deposition, which paradoxically reduces cell wall rigidity [4] [5]. The combination of elevated internal osmotic pressure and compromised cell wall integrity leads to characteristic cellular ballooning, with hyphae swelling dramatically before ultimately rupturing [4] [5]. Transcriptional studies in Aspergillus fumigatus reveal that this compound treatment triggers multifaceted stress responses affecting ribosomal function, peroxisomal activity, iron homeostasis, and oxidative stress defense, further contributing to cellular collapse [5].

Fungal Resistance Mechanisms

Molecular Basis of Resistance

Resistance to this compound primarily occurs through mutations in Group III HHK genes that prevent the fungicide from inducing the kinase-to-phosphatase conversion [6] [3] [7]. These mutations typically manifest as amino acid substitutions in critical domains, with distinct patterns emerging across fungal species:

Table 2: Documented HHK Mutations Conferring this compound Resistance

| Fungal Species | HHK Protein | Resistance Mutations | Biological Cost |

|---|---|---|---|

| Penicillium chrysogenum | NikA | G693D, T1318P [8] | Variable fitness impacts |

| Penicillium oxalicum | NikA | T960S [8] | Reduced sporulation [7] |

| Magnaporthe oryzae | MoHik1 | H736A [3] | Osmosensitivity [3] |

| Fusarium oxysporum f. sp. melonis | FoOs1 | Various sequence changes [7] | Reduced growth under osmotic stress [7] |

| Aspergillus fumigatus | TcsC | Not specified | Severe osmosensitivity [4] |

Beyond point mutations, complete deletion of Group III HHK genes also confers resistance but typically imposes significant fitness costs [4] [7]. These costs manifest as increased sensitivity to osmotic stress (NaCl, KCl), reduced growth on various carbon sources, and impaired sporulation [7]. The substantial fitness penalties associated with HHK mutations likely explain why field resistance to this compound remains relatively rare despite decades of agricultural use [4] [3].

Resistance Without HHK Mutations

While most documented resistance involves HHK mutations, emerging evidence suggests alternative mechanisms exist. Some this compound-resistant isolates show no mutations in HHK coding sequences, indicating potential involvement of regulatory adaptations or mutations in other pathway components [7]. Additionally, toxicokinetic interactions may influence resistance development, as demonstrated by this compound's ability to inhibit CYP3A4 metabolism of other compounds [9]. However, these non-HHK resistance mechanisms remain less characterized and likely represent minor contributors compared to primary HHK mutations.

Experimental Methods and Protocols

Heterologous Expression Systems

A cornerstone methodology for studying Group III HHK function involves heterologous expression in Saccharomyces cerevisiae, which naturally lacks Group III HHKs and is this compound-resistant [1] [2]. This system enables functional analysis of HHKs from pathogenic fungi in a well-characterized genetic background:

- Strain Engineering: Introduce Group III HHK genes (e.g., Drk1 from Blastomyces dermatitidis, Nik1 from Candida albicans) into S. cerevisiae via expression vectors [1] [2].

- Drug Sensitivity Assay: Transformants are tested for acquired this compound sensitivity through growth assays on media containing 0.1-10 μg/ml this compound [1] [2].

- Functional Complementation: Assess HHK functionality by testing complementation of temperature-sensitive sln1 mutants at restrictive temperatures [2].

- Pathway Analysis: Monitor HOG pathway activation through phosphorylated Hog1 immunoblotting and transcriptional reporter assays [1].

This approach demonstrated that heterologous expression of Drk1 in S. cerevisiae engenders this compound sensitivity and recapitulates the characteristic signaling dysregulation seen in pathogenic fungi [1] [2].

Molecular and Biochemical Characterization

Comprehensive analysis of this compound mechanism requires integrated methodologies spanning genetic, biochemical, and omics approaches:

- Site-Directed Mutagenesis: Systematically mutate candidate residues (e.g., cysteines, phosphosites) in HHKs to identify critical functional domains [2] [3]. The H736A mutation in MoHik1 specifically disrupts this compound response while preserving osmotic sensing [3].

- In Vitro Kinase/Phosphatase Assays: Purify HHK proteins and measure phosphorylation dynamics using radiolabeled ATP or phosphoprotein staining [1]. These assays demonstrated Drk1's intrinsic kinase activity but required cellular context for this compound-induced phosphatase conversion [1].

- Transcriptomic Profiling: RNA-seq analysis of this compound-treated fungi identifies differentially expressed genes and pathway responses [5]. In A. fumigatus, this revealed Skn7-dependent cell wall gene regulation distinct from osmotic stress responses [5].

- Chemical Biology Approaches: Use methylglyoxal detectors and dimedone-based cysteine modification assays to track reactive molecule generation and sensor kinase modification [2].

The experimental workflow below outlines a comprehensive approach to studying this compound-HHK interactions:

Comprehensive workflow for studying this compound-HHK interactions

Quantitative Sensitivity Assessment

Standardized protocols for evaluating this compound sensitivity enable cross-species comparisons and resistance monitoring:

- Liquid Culture Assays: Measure growth inhibition in liquid media containing serial this compound dilutions (typically 0.01-100 μg/ml) [1] [7].

- Disc Diffusion: Apply this compound-soaked filter discs to lawn-inoculated plates and measure zones of inhibition after 24-72 hours incubation [1].

- EC50 Determination: Calculate half-maximal effective concentrations using regression analysis of growth inhibition data across at least 5 concentrations with 3-6 replicates each [7].

- HOG Activation Monitoring: Assess pathway hyperactivation through immunoblotting for phosphorylated Hog1 or nuclear localization of Hog1-GFP fusions [1] [4].

Research Gaps and Future Directions

Despite significant advances, critical knowledge gaps remain in understanding this compound's mechanism and optimizing its therapeutic potential:

- Structural Basis: No full-length structures exist for any Group III HHK, limiting understanding of how this compound-induced conformational changes drive the kinase-phosphatase switch [1] [3].

- Direct Target Verification: While TPI inhibition is established, whether this compound directly binds TPI or acts through intermediate effectors requires confirmation [2].

- Methylglyoxal Signaling Specificity: The precise mechanism whereby methylglyoxal modifies HHKs and whether specific cysteine residues function as dedicated sensors remains unverified [2].

- Therapeutic Translation: Barriers to developing this compound derivatives for human use include optimization of pharmacokinetics and selective toxicity against human fungal pathogens [1].

- Resistance Monitoring: Comprehensive surveillance of emerging resistance mechanisms in clinical and agricultural settings is needed [7] [8].

Priority research areas include structural characterization of HHK transitions, identification of allosteric inhibitors targeting the phosphatase state, and development of combination therapies that exploit this compound-induced stress responses. The unique mode of action and fungal specificity of this compound continue to make it an invaluable tool for basic research and a promising template for novel antifungal development.

References

- 1. Induces Drk1, a Fungal this compound Hybrid Histidine Kinase... Group III [pmc.ncbi.nlm.nih.gov]

- 2. Phenylpyrrole fungicides act on triosephosphate isomerase to induce... [nature.com]

- 3. The Molecular Mechanism of this compound Action Is Different to ... [pmc.ncbi.nlm.nih.gov]

- 4. The response regulator Skn7 of Aspergillus fumigatus is ... [nature.com]